6-Thia-3-azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound characterized by the presence of a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of 2-azabicyclo[2.2.1]heptane with sulfur in the presence of a catalyst.
- Another approach includes the reaction of 1-bromo-3-chloropropane with thiourea, followed by cyclization.
- A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles has also been developed .
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitrile groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products typically include amines.
- Substitution reactions can yield a variety of functionalized derivatives depending on the reagents used.
Scientific Research Applications
6-Thia-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity in drug candidates.
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in the development of heterocycle-functionalized structures.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antihistamine properties.
Mechanism of Action
The mechanism by which 6-Thia-3-azabicyclo[3.1.1]heptane exerts its effects is primarily through its interaction with molecular targets in biological systems. The sulfur and nitrogen atoms in its structure can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The compound’s ability to mimic certain structural motifs in biologically active molecules enhances its utility in drug design .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but lacks the sulfur atom, making it less versatile in certain chemical reactions.
Bicyclo[3.1.1]heptane: Lacks both sulfur and nitrogen atoms, limiting its applications in medicinal chemistry.
6-Azabicyclo[3.1.1]heptane: Contains a nitrogen atom but no sulfur, used as a nonclassical bioisostere of piperidine.
Uniqueness: 6-Thia-3-azabicyclo[3.1.1]heptane’s combination of sulfur and nitrogen atoms within a bicyclic framework provides unique physicochemical properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in the design of new pharmaceuticals and complex organic molecules .
Properties
IUPAC Name |
6-thia-3-azabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPVTLNBJIPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.